molecular formula C27H21ClN6O4S B2989821 3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide CAS No. 1041440-70-3

3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide

Cat. No. B2989821
CAS RN: 1041440-70-3
M. Wt: 561.01
InChI Key: YYLQCBSGDFCWGC-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups and heterocyclic structures. It includes a pyrido[1,2-a]pyrimidin-4-one, an imidazo[1,2-c]quinazolin-2-one, and a furan ring. These structures are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar structures involve reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . An example of a related synthesis is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones .

Scientific Research Applications

Novel Synthesis Techniques and Compound Derivatives

Research has explored innovative synthesis techniques for compounds with structural similarities to the specified chemical, emphasizing the creation of novel derivatives with potential therapeutic applications. Studies such as those by Shiau et al. (1989) have detailed reactions of aminothiobenzamide with isocyanates, leading to new syntheses of dihydro-imidazoquinazolinones and pyrimidoquinazolinones, showcasing the foundational chemistry relevant to the specified compound (Shiau et al., 1989).

Antimicrobial Activity

Further research has been dedicated to the exploration of antimicrobial properties within similar compound frameworks. For instance, Abu‐Hashem et al. (2018) synthesized substituted quinazolinones from visnagenone or khellinone and evaluated their antimicrobial activity, indicating the potential for related compounds to serve as bases for developing new antimicrobial agents (Abu‐Hashem, 2018).

Synthetic Pathways and Chemical Reactions

The synthetic pathways and reactions forming compounds related to the specified chemical have been extensively studied. Chernyshev et al. (2014) investigated the reactions of partially hydrogenated triazolopyrimidines with chlorocarboxylic acid chlorides, uncovering processes that might be applicable to the synthesis and modification of similar compounds (Chernyshev et al., 2014).

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN6O4S/c28-16-7-9-22-30-17(12-24(36)33(22)14-16)15-39-27-32-20-6-2-1-5-19(20)25-31-21(26(37)34(25)27)8-10-23(35)29-13-18-4-3-11-38-18/h1-7,9,11-12,14,21H,8,10,13,15H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQCBSGDFCWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)CCC(=O)NCC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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